1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts.
Chemical Reactions Analysis
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of new drugs, particularly those targeting neurological conditions and cancer.
Biological Studies: This compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP1), leading to enhanced cleavage of PARP1 and increased caspase activity . This mechanism is particularly relevant in the context of cancer treatment, where inhibition of PARP1 can lead to increased cancer cell death.
Comparison with Similar Compounds
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone can be compared with other piperazine derivatives, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target adrenergic receptors and have similar pharmacological profiles.
1,5-Fused-1,2,3-triazoles: These compounds contain a piperazine moiety and are synthesized through alkyne-azide cycloaddition reactions.
Properties
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-7-9-19(10-8-16)15-21(24)23-13-11-22(12-14-23)20-6-4-5-17(2)18(20)3/h4-10H,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYBNQOSAZGEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.